Structural Differentiation: Thiophene vs. Phenyl/Pyridyl 7-Position Substituents in Piperidinyl-Triazolopyrimidines
The thiophen-2-yl substituent at the 4-position of the piperidine ring in CAS 2380179-35-9 represents a structurally distinct motif relative to the phenyl, 4-fluorophenyl, and naphthyl-carbonyl substituents that dominate the published PDE2a inhibitor series [1] and the phenyl-substituted analogs in the anti-HIV-1 NNRTI series [2]. The sulfur atom of thiophene introduces a polarizable heteroatom capable of engaging in distinct intermolecular interactions (e.g., S–π, S–H hydrogen bonding) unavailable to carbocyclic phenyl analogs. This structural feature is consistent with the patent claim scope in WO 2015/164508, which explicitly enumerates thiophene as a permissible substituent within the triazolopyrimidine PDE2 inhibitor chemotype [1]. No direct head-to-head biological comparison data are currently available in the public domain for this specific compound against its closest phenyl-substituted analogs.
| Evidence Dimension | 7-Position substituent identity (piperidine N-substitution) |
|---|---|
| Target Compound Data | 4-(thiophen-2-yl)piperidine (C15H17N5S, MW 299.4) |
| Comparator Or Baseline | 4-phenylpiperidine analogs (e.g., compound 7d, EC50 = 8.1 nM against wt HIV-1) [2] and 4-(naphthalene-2-carbonyl)piperidine PDE2a inhibitors (e.g., compound 27, IC50 = 8 nM for hPDE2a) [1] |
| Quantified Difference | No direct quantitative comparison available; structural difference is qualitative (thiophene S vs. phenyl C) |
| Conditions | Structural comparison based on patent and literature disclosures [1][2] |
Why This Matters
The thiophene substituent provides a unique electronic and steric profile that may confer differential selectivity against PDE isoforms or HIV-1 reverse transcriptase mutants, justifying procurement for SAR exploration rather than defaulting to better-characterized phenyl-substituted analogs.
- [1] DART NEUROSCIENCE (CAYMAN) LTD. Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors. US Patent Application 2018/0179216 (WO 2015/164508), published June 28, 2018. View Source
- [2] Huang, B., Li, C., Chen, W., et al. Fused heterocycles bearing bridgehead nitrogen as potent HIV-1 NNRTIs. Part 3: Optimization of [1,2,4]triazolo[1,5-a]pyrimidine core. European Journal of Medicinal Chemistry, 2015, 92, 754–765. DOI: 10.1016/j.ejmech.2015.01.040. View Source
